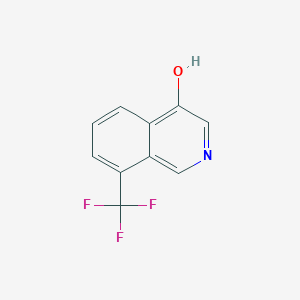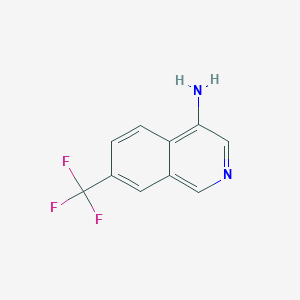
(4S,4'S)-2,2'-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique structure combining quinoline and oxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, the quinoline ring is constructed through a Skraup synthesis or a Friedländer synthesis.
Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an α-hydroxy ketone and an amine.
Coupling of the Quinoline and Oxazole Units: The quinoline and oxazole units are coupled through a series of condensation reactions, often involving the use of strong acids or bases as catalysts.
Final Assembly: The final compound is assembled by linking the quinoline-oxazole units through a central propane-2,2-diyl bridge, typically using a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the quinoline or oxazole rings, leading to the formation of quinoline N-oxides or oxazole oxides.
Reduction: Reduction reactions can target the quinoline or oxazole rings, potentially leading to the formation of dihydroquinoline or dihydrooxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring may yield quinoline N-oxide, while reduction of the oxazole ring may produce dihydrooxazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their catalytic properties in organic reactions.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit strong fluorescence.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
In industry, (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of (4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) depends on its specific application. For example, as a ligand in coordination chemistry, it can form stable complexes with metal ions, facilitating catalytic reactions. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with a methyl group instead of a benzyl group.
(4S,4’S)-2,2’-(1,3-Di(quinolin-2-yl)propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure but with an ethyl group instead of a benzyl group.
特性
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-di(quinolin-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N4O2/c1-3-11-29(12-4-1)23-35-27-46-39(44-35)41(25-33-21-19-31-15-7-9-17-37(31)42-33,26-34-22-20-32-16-8-10-18-38(32)43-34)40-45-36(28-47-40)24-30-13-5-2-6-14-30/h1-22,35-36H,23-28H2/t35-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXDQYBYYYESQB-ZPGRZCPFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=NC(CO6)CC7=CC=CC=C7)CC8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(CC2=NC3=CC=CC=C3C=C2)(CC4=NC5=CC=CC=C5C=C4)C6=N[C@H](CO6)CC7=CC=CC=C7)CC8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxobutanoic acid](/img/structure/B8212007.png)
![(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B8212010.png)










